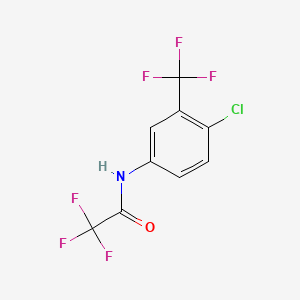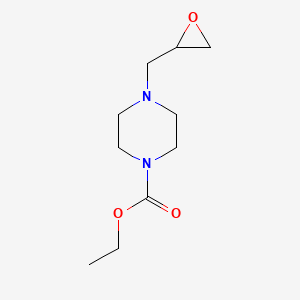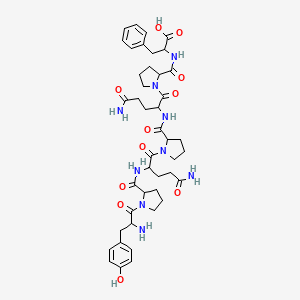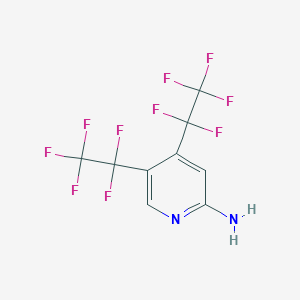
2-Chloro-6-ethylpyridine-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinecarbonylchloride, 2-chloro-6-ethyl- is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carbonyl chloride group at the 4-position, a chlorine atom at the 2-position, and an ethyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarbonylchloride, 2-chloro-6-ethyl- typically involves the chlorination of 4-pyridinecarboxylic acid derivatives. One common method is the reaction of 4-pyridinecarboxylic acid with thionyl chloride (SOCl₂) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, resulting in the formation of the desired carbonyl chloride compound.
Industrial Production Methods
In an industrial setting, the production of 4-Pyridinecarbonylchloride, 2-chloro-6-ethyl- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridinecarbonylchloride, 2-chloro-6-ethyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Hydrolysis: The hydrolysis reaction is usually performed in the presence of water and a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).
Coupling Reactions: Suzuki-Miyaura coupling reactions involve the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted pyridine derivatives.
Hydrolysis: The major product is 4-pyridinecarboxylic acid, 2-chloro-6-ethyl-.
Coupling Reactions: The major products are biaryl derivatives with various functional groups.
Applications De Recherche Scientifique
4-Pyridinecarbonylchloride, 2-chloro-6-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Pyridinecarbonylchloride, 2-chloro-6-ethyl- involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new derivatives. The chlorine atom at the 2-position can also participate in substitution reactions, further expanding the compound’s reactivity profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-methylpyridine-4-carbonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
2-Chloropyridine-3-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 3-position.
2,4-Dichloropyrimidine-5-carbonyl chloride: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-Pyridinecarbonylchloride, 2-chloro-6-ethyl- is unique due to the presence of both a chlorine atom and an ethyl group on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. This unique combination of substituents makes it a valuable intermediate in the synthesis of diverse organic molecules.
Propriétés
Numéro CAS |
89938-71-6 |
|---|---|
Formule moléculaire |
C8H7Cl2NO |
Poids moléculaire |
204.05 g/mol |
Nom IUPAC |
2-chloro-6-ethylpyridine-4-carbonyl chloride |
InChI |
InChI=1S/C8H7Cl2NO/c1-2-6-3-5(8(10)12)4-7(9)11-6/h3-4H,2H2,1H3 |
Clé InChI |
NZWWFIVRJONKJH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=CC(=C1)C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[Diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B12113049.png)




![[4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12113075.png)

![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methylpropyl)amine](/img/structure/B12113084.png)
![1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl-](/img/structure/B12113091.png)
